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Compound of Interest

Compound Name: 1-Propanethiol-SD

Cat. No.: B13418756

Get Quote

Executive Summary
This technical guide provides a comprehensive thermodynamic and physicochemical profile of

1-Propanethiol-SD (S-Deuterated 1-Propanethiol,

). Designed for researchers in drug development and metabolic tracing, this document
consolidates empirical data for the parent compound (1-Propanethiol,

) and details the synthesis, isotopic exchange mechanisms, and theoretical thermodynamic
shifts associated with the deuterated "SD" variant.

Key Applications:

Metabolic Stability Profiling: Assessing Kinetic Isotope Effects (KIE) in cytochrome P450

oxidation.

Vibrational Spectroscopy: Assigning S-H vs. S-D stretching modes in protein binding studies.

Reaction Mechanism Elucidation: Tracing proton transfer pathways in thiol-disulfide

exchange.
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Part 1: Physicochemical Profile & Molecular
Dynamics
The "SD" designation specifically refers to the isotopologue where the sulfhydryl hydrogen is

replaced by deuterium. While the alkyl chain remains protic, this single substitution significantly

alters vibrational modes and reaction kinetics without changing the fundamental electronic

structure of the carbon backbone.

Comparative Identity[1]
Property 1-Propanethiol (Standard)

1-Propanethiol-SD
(Deuterated)

Formula
(

)

(

)

CAS Number 107-03-9
102910-38-3 (Generic

Deuterated)

Molar Mass 76.16 g/mol ~77.17 g/mol

S-H/D Stretch ~2550-2600 cm⁻¹
~1850-1890 cm⁻¹ (Red-

shifted)

Bond Dissociation Energy ~360 kJ/mol (S-H) ~365-368 kJ/mol (S-D)

The Deuterium Isotope Effect
The substitution of Hydrogen with Deuterium introduces a Primary Kinetic Isotope Effect (KIE).

Due to the lower zero-point energy (ZPE) of the S-D bond compared to the S-H bond, the

activation energy for S-D bond cleavage is higher.

Thermodynamic Impact: The heavier isotope typically results in a slightly lower vapor

pressure (Inverse Isotope Effect is rare in simple thiols; Normal Isotope Effect dominates due

to mass) and a slightly higher enthalpy of vaporization.

Magnitude: For thiol deprotonation,
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is typically 2.0–3.0.

Part 2: Thermodynamic Data Compilation
The following data represents the standard values for 1-Propanethiol. For the SD variant,

theoretical adjustment factors are provided based on standard thiol isotope effects.

Phase Transition & Volatility

Parameter
Value (Standard

)

SD Variant Adjustment (

)

Boiling Point (1 atm) 67.8 °C (341 K)

Melting Point -113.3 °C (160 K) Negligible shift

Density (20 °C) 0.841 g/mL ~0.852 g/mL (Mass increase)

Vapor Pressure (20 °C) 122 mmHg (16.3 kPa)
~118-120 mmHg (Lower

volatility)

Vapor Pressure (25 °C) 155 mmHg (20.7 kPa) ~150-153 mmHg

Enthalpy of Vaporization (

)
31.5 kJ/mol ~31.8 - 32.0 kJ/mol

Heat Capacity & Critical Properties
Specific Heat Capacity (

, liquid): ~118 J/(mol·K) (Estimated from group contribution; n-propyl isomer specific).

Critical Temperature (

): ~500 K (Estimated).

Flash Point: -20 °C (Closed Cup). Handle with extreme caution.

Vapor Pressure Curve (Antoine Approximation)
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For the temperature range 0°C to 60°C, the vapor pressure can be modeled. Note that while

specific constants for the n-isomer are often conflated with the iso-isomer, the following two-

point interpolation matches empirical data:

[1]

Where

is in mmHg and

is in Kelvin.

Point 1: 293 K (20°C) @ 122 mmHg

Point 2: 341 K (68°C) @ 760 mmHg

Part 3: Experimental Protocols
Synthesis of 1-Propanethiol-SD (D2O Exchange)
Since the sulfhydryl proton is labile (pKa ~10.5), it undergoes rapid exchange with Deuterium

Oxide (

). This protocol yields >95% isotopic enrichment.

Reagents:

1-Propanethiol (99% Purity)

(99.9% D)

Catalyst:

(0.1 M in

) or simply neutral

for multiple washes.

Inert Gas: Argon or Nitrogen (Essential to prevent disulfide formation).
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Protocol:

Preparation: In a separatory funnel under Argon flow, combine 1-Propanethiol (10 mL) and

(10 mL).

Exchange: Shake vigorously for 5 minutes. The biphasic mixture allows interfacial proton

exchange.

Separation: Allow phases to separate (Thiol density 0.84 < Water density 1.10). The thiol will

be the top layer.

Extraction: Drain the bottom aqueous layer (containing HDO).

Repetition: Repeat steps 1-4 three times with fresh

.

Drying: Transfer the top thiol layer to a vial containing anhydrous Magnesium Sulfate (

) to remove trace water.

Validation: Confirm deuteration via Raman spectroscopy (disappearance of 2570 cm⁻¹ SH

band, appearance of ~1870 cm⁻¹ SD band).

Visualization: Exchange Mechanism & Workflow
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(C3H7SH)

Biphasic Mixing
(with D2O)

Argon Atm H/D Exchange
(Interfacial)

Vigorous Shake Phase Separation
(Thiol = Top Layer)

Equilibrium

Repeat 3x
(Fresh D2O)

Drying
(MgSO4)

Isolate Organic Phase 1-Propanethiol-SD
(C3H7SD)

Filter

Click to download full resolution via product page

Caption: Workflow for the synthesis of S-Deuterated 1-Propanethiol via biphasic exchange.

Part 4: Applications in Drug Development
Kinetic Isotope Effect (KIE) Studies
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1-Propanethiol-SD is used as a probe to determine if S-H bond cleavage is the rate-

determining step (RDS) in metabolic oxidation.

Scenario: If Cytochrome P450 oxidation to sulfenic acid (

) shows a large KIE (

), the abstraction of the thiol proton is rate-limiting.

Data Interpretation: A lack of KIE suggests the rate-limiting step involves electron transfer or

oxygen binding, not the S-H bond directly.

Metabolic Tracing Diagram

1-Propanethiol-SD
(R-SD)

CYP450
Oxidation

NADPH/O2

Sulfenic Acid
(R-SOD)

Slow Step?
(Measure KIE)

Sulfonic Acid
(R-SO3D)

Rapid Oxidation
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Click to download full resolution via product page

Caption: Metabolic oxidation pathway of 1-Propanethiol-SD utilized in stability profiling.

Part 5: Safety & Handling
Warning: 1-Propanethiol is a potent stench agent (detectable at 0.000013 ppm) and highly

flammable.

Containment: All work must be performed in a functioning fume hood.

Decontamination: Spills and glassware should be treated with dilute bleach (Sodium

Hypochlorite) to oxidize the thiol to the odorless sulfonate before removal from the hood.

Reaction:

Storage: Store under inert atmosphere (Argon) at < 25°C. Oxidation leads to dipropyl

disulfide formation, altering thermodynamic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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